Enhanced Lipophilicity (LogP) Compared to Methyl Ester Analog
The target compound exhibits a calculated LogP of 2.14 . Its closest methyl ester analog, Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (CAS 1226187-06-9), is predicted to have a lower LogP due to the absence of the ethyl group, which reduces overall lipophilicity . This difference in lipophilicity can significantly affect the compound's ability to passively diffuse across biological membranes and influence its distribution and bioavailability when incorporated into a pharmacophore [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.14 |
| Comparator Or Baseline | Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (CAS 1226187-06-9): LogP is predicted to be lower (exact value not available in source but inferred from structural difference). |
| Quantified Difference | The target compound has a higher LogP, indicating greater lipophilicity. |
| Conditions | Calculated using standard cheminformatics methods, as reported by Leyan . |
Why This Matters
Higher lipophilicity is a key determinant in membrane permeability and can be critical for designing compounds with improved oral bioavailability or blood-brain barrier penetration.
- [1] Fernández, P. A.; et al. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals 2023, 16 (10), 1339. https://doi.org/10.3390/ph16101339 View Source
